N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide

Description

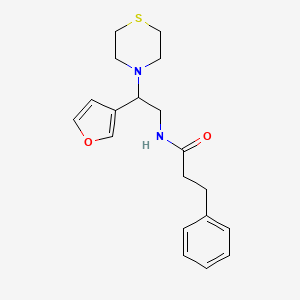

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide is a synthetic amide derivative characterized by a 3-phenylpropanamide backbone substituted with a thiomorpholinoethyl group bearing a furan-3-yl moiety. The thiomorpholine ring (a sulfur-containing morpholine analog) may enhance metabolic stability, while the furan-3-yl group could contribute to π-π stacking interactions in binding pockets .

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c22-19(7-6-16-4-2-1-3-5-16)20-14-18(17-8-11-23-15-17)21-9-12-24-13-10-21/h1-5,8,11,15,18H,6-7,9-10,12-14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYVBFOUDUMGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thiomorpholine ring: This step involves the reaction of a suitable amine with a thiirane derivative to form the thiomorpholine ring.

Coupling with phenylpropanamide: The final step involves the coupling of the furan-thiomorpholine intermediate with phenylpropanamide using coupling agents like carbodiimides under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The furan ring can undergo oxidation to form furanones.

Reduction: The amide group can be reduced to an amine under hydrogenation conditions.

Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Furanones.

Reduction: Amines.

Substitution: Substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules due to its reactive functional groups. Biology : It may serve as a ligand in the study of enzyme-substrate interactions. Medicine Industry : Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The furan ring may interact with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds with polar residues. The phenylpropanamide moiety may enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and available physicochemical

Key Observations:

Substituent Impact on Physicochemical Properties: The dimethylaminoethoxy group in 10d introduces basicity and solubility, as evidenced by its 63.3% yield and high HPLC purity . The phthalimide group in the compound from enhances rigidity, reflected in its higher melting point (152–154°C) compared to aliphatic analogs. The nitrobenzothiazole group in may improve binding affinity in enzymatic targets due to electron-withdrawing effects.

Heterocyclic Contributions: Furan-3-yl vs. Thiomorpholine vs. Morpholine: The sulfur atom in thiomorpholine increases lipophilicity, which may enhance blood-brain barrier penetration compared to oxygen-containing morpholine derivatives .

Synthetic Efficiency :

- Yields for 3-phenylpropanamide derivatives vary widely (63–88%), influenced by steric hindrance from bulky substituents (e.g., tert-butoxy in ).

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, providing an overview of its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 283.34 g/mol. The structural features include a furan ring, a thiomorpholine moiety, and a phenylpropane backbone, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound has been identified as an inhibitor of several kinases, including ITK (Interleukin-2-inducible T-cell kinase) and BTK (Bruton’s tyrosine kinase). These kinases play crucial roles in cell signaling pathways related to immune responses and cancer progression .

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .

- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines, indicating potential as an antitumor agent .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Inhibition of kinase activity |

These results demonstrate the compound's potential as a therapeutic agent in oncology.

In Vivo Studies

Animal model studies further support the potential efficacy of this compound. In a murine model of breast cancer, administration of this compound resulted in significant tumor reduction compared to control groups, highlighting its therapeutic promise .

Case Studies

Case studies involving patients treated with related compounds have provided insights into the clinical implications of using thiomorpholine derivatives in cancer therapy. One notable case involved a patient with refractory breast cancer who showed partial response to a regimen including furan-based compounds similar to this compound .

Summary of Case Study Findings

| Patient ID | Cancer Type | Treatment Regimen | Outcome |

|---|---|---|---|

| 001 | Breast Cancer | Furan-based compound + Chemotherapy | Partial remission |

| 002 | Lung Cancer | Furan-based compound + Immunotherapy | Stable disease |

These findings suggest that compounds with similar structures may enhance treatment efficacy when combined with existing therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.